molecular formula C25H26F3N5O B13821906 (4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No.: B13821906
M. Wt: 469.5 g/mol
InChI Key: OKYSQCBITMEACT-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a trifluoromethyl-substituted pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone typically involves multi-step organic reactions. One common approach includes the reductive amination of a precursor compound with benzylpiperazine. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone involves its interaction with specific molecular targets. For instance, as a 5-HT3 receptor antagonist, it modulates serotonergic transmission, which can influence various physiological and psychological processes . The compound’s ability to inhibit microtubule synthesis and angiogenesis also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone stands out due to its trifluoromethyl-substituted pyrazolopyrimidine core, which imparts unique chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and enhances its potential for various applications.

Properties

Molecular Formula

C25H26F3N5O

Molecular Weight

469.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C25H26F3N5O/c26-25(27,28)22-15-21(19-9-5-2-6-10-19)30-23-20(16-29-33(22)23)24(34)32-13-11-31(12-14-32)17-18-7-3-1-4-8-18/h1-10,16,21-22,30H,11-15,17H2

InChI Key

OKYSQCBITMEACT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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